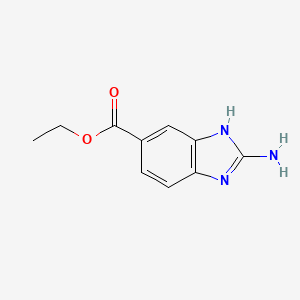

5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester

Übersicht

Beschreibung

Synthesis Analysis

An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular formula of 5-Benzimidazolecarboxylic acid is C8H6N2O2 . Its average mass is 162.145 Da and its monoisotopic mass is 162.042923 Da .Chemical Reactions Analysis

Benzimidazoles have been used in the preparation of various compounds . For instance, 5-Benzimidazolecarboxylic acid has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .Physical And Chemical Properties Analysis

The melting point of 5-Benzimidazolecarboxylic acid is greater than 300 °C (lit.) . Its SMILES string is OC(=O)c1ccc2[nH]cnc2c1 .Wissenschaftliche Forschungsanwendungen

Inhibition of Biofilm Formation

Ethyl 2-Aminobenzimidazole-5-carboxylate has been found to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria . This includes Staphylococcus aureus, Escherichia coli, and methicillin-resistant S. aureus (MRSA) . This makes it a potential candidate for the development of new antimicrobial drugs.

Anti-Inflammatory Properties

This compound has also shown anti-inflammatory properties . For instance, it has been found to effectively inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells .

Antimicrobial Activities

The compound has demonstrated significant antimicrobial activities against various organisms. This includes S. aureus, E. coli, Candida albicans, and Aspergillus niger .

Sirtuin Inhibition

Ethyl 2-Aminobenzimidazole-5-carboxylate derivatives have been found to inhibit sirtuins . Sirtuins are a class of proteins that regulate cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, among others .

Anti-Cancer Activities

The compound has shown potential in inhibiting the proliferation of various cancer cells . It has been found to induce cell cycle arrest at the G2/M phase and show a prominent induction of apoptosis against oral cancer cells .

Synthesis of New Heterocycles

Ethyl 2-Aminobenzimidazole-5-carboxylate can be used in the synthesis of new heterocycles . These new compounds can then be screened for various biological activities .

Safety And Hazards

Zukünftige Richtungen

Given its wide range of applications in scientific research, the future directions for 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester could include further exploration of its potential uses in drug synthesis and material science. Additionally, the development of new synthetic methodologies could also be a promising area of future research .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179118 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

CAS RN |

24370-20-5 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

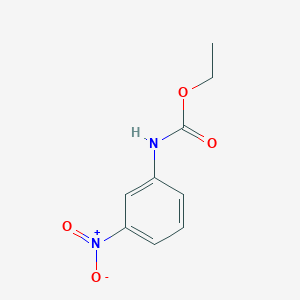

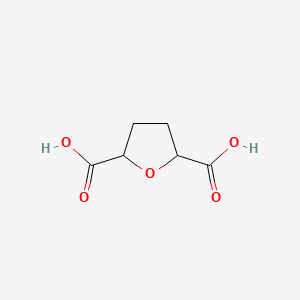

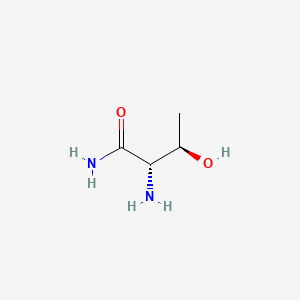

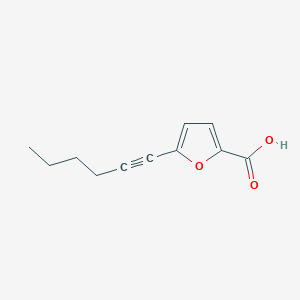

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)

![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)